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Ammonium-15N acetate

Cat. No.: B7800336
M. Wt: 78.08 g/mol
InChI Key: USFZMSVCRYTOJT-IEOVAKBOSA-N
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Description

Significance of Stable Isotope Tracers in Biological and Chemical Sciences

Stable isotope tracers are indispensable tools in modern scientific research. researchgate.net These are molecules in which one or more atoms have been replaced with a less common, but stable (non-radioactive), isotope of that element. physoc.org For example, a carbon-12 atom might be replaced with a carbon-13 atom, or as in the case of Ammonium-15N acetate (B1210297), a nitrogen-14 atom is replaced with a nitrogen-15 (B135050) atom. alfa-chemistry.comphysoc.org

Because isotopes of an element are chemically and functionally identical, a biological system will process a labeled compound in the same way it would the unlabeled, naturally abundant version. physoc.orgtechnologynetworks.com However, the slight difference in atomic mass allows scientists to distinguish the labeled molecule from its unlabeled counterparts using analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. wikipedia.orgnumberanalytics.com This ability to "trace" the path of the labeled compound provides dynamic information about metabolic turnover, flux, and the intricate movements of molecules within a system, offering insights that would be impossible to gain from simply measuring static concentrations. physoc.orgnumberanalytics.com

Nitrogen is a fundamental component of life, forming the backbone of amino acids, proteins, and nucleic acids. alfa-chemistry.com The stable isotope nitrogen-15 (¹⁵N) has a very low natural abundance (about 0.365%) compared to the much more common nitrogen-14 (¹⁴N) (about 99.635%). nih.govfrontiersin.org This low natural abundance is advantageous; when researchers introduce a compound enriched with ¹⁵N into a biological system, the labeled nitrogen stands out significantly against the natural background. researchgate.net

This characteristic makes ¹⁵N labeling a powerful technique for unraveling complex biological processes. nih.gov By providing a ¹⁵N-labeled substrate, researchers can track the uptake, incorporation, and transformation of nitrogen through various metabolic pathways. smolecule.comwikipedia.org This method is extensively used to study:

Nitrogen Metabolism: Tracking how organisms absorb and utilize nitrogen from different sources. smolecule.com

Protein Synthesis: Measuring the rate at which new proteins are built by observing the incorporation of ¹⁵N-labeled amino acids. alfa-chemistry.com

Nutrient Cycling: Investigating the movement and transformation of nitrogen compounds within ecosystems, such as in soil and water. alfa-chemistry.comwikipedia.org

Analytical techniques like mass spectrometry can detect the mass shift caused by the ¹⁵N isotope, allowing researchers to identify which molecules have incorporated the label and to what extent. nih.govfrontiersin.org

Ammonium-15N acetate serves as a simple and effective vehicle for introducing the ¹⁵N isotope into a system. smolecule.com Its utility stems from its role as a readily available nitrogen source that can be utilized in a wide range of metabolic processes. smolecule.com When introduced into a biological system, the ¹⁵N-labeled ammonium (B1175870) ion can be assimilated and incorporated into a vast array of nitrogen-containing biomolecules. nih.govsmolecule.com

The primary application of this compound is as a tracer molecule to investigate nitrogen fluxes in processes like amino acid synthesis and protein metabolism. smolecule.com By monitoring the ¹⁵N label from the ammonium acetate as it moves through the system, researchers can precisely map metabolic pathways and quantify the rates of specific reactions. numberanalytics.comwikipedia.org This makes it a valuable reagent in fields such as biochemistry, molecular biology, agricultural science, and environmental science for studying nitrogen uptake in crops and nitrogen cycling in ecosystems. alfa-chemistry.comsmolecule.com The key feature that distinguishes it from its non-labeled counterpart is the presence of the ¹⁵N isotope, which enables specific tracking that is otherwise not possible. smolecule.com

Historical Perspective of Stable Isotope Labeling in Metabolic and Environmental Research

The use of stable isotopes as tracers in biological research has a history stretching back nearly a century. numberanalytics.comnih.gov The foundational work in this field was conducted in the 1930s by scientists Rudolf Schoenheimer and David Rittenberg at Columbia University. physoc.orgnumberanalytics.com They were the first to employ the ¹⁵N isotope to study nitrogen metabolism in rats, a landmark achievement that demonstrated the dynamic state of body constituents. numberanalytics.com

These early studies were revolutionary, but their widespread application was initially limited by the available technology. nih.gov The mass spectrometers of the era were often custom-built and not commonly available. nih.gov The development of these analytical instruments was closely aligned with the advancement of stable isotope tracer methodologies. nih.gov

While the post-war availability of radioactive isotopes like Carbon-14 led them to supersede stable isotopes for a time in some areas of research, stable isotopes remained the only effective tool for studying the metabolism of key elements like nitrogen and oxygen, for which no suitable long-lived radioisotopes exist. nih.gov Over the past 80 years, continuous advancements in both tracer techniques and analytical instrumentation, particularly in mass spectrometry, have made it possible to measure metabolic changes with remarkable precision, from the whole-body level down to individual proteins. nih.govnih.gov This has solidified the role of stable isotope tracers as a cornerstone of metabolic research.

Data Tables

Properties of this compound

Property Value Source
Chemical Formula CH₃CO₂¹⁵NH₄ sigmaaldrich.com
Labeled CAS Number 86451-35-6 isotope.com
Unlabeled CAS Number 631-61-8 isotope.com
Labeled Molecular Weight 78.08 g/mol isotope.com
Isotopic Purity 98 atom % ¹⁵N sigmaaldrich.com
Form Solid sigmaaldrich.com
Melting Point 110-112 °C (decomposes) sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7NO2 B7800336 Ammonium-15N acetate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O2.H3N/c1-2(3)4;/h1H3,(H,3,4);1H3/i;1+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFZMSVCRYTOJT-IEOVAKBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[O-].[15NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

78.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Metabolic Pathway Elucidation

Central Nitrogen Metabolism Pathways

Nitrogen is essential for the synthesis of amino acids, nucleotides, and other critical biomolecules. Ammonium-15N acetate (B1210297) provides a direct way to supply ¹⁵N-labeled ammonia (B1221849) to a system, enabling precise tracking of its incorporation and conversion through key nitrogen metabolic pathways.

Mechanisms of Ammonia Assimilation and Incorporation into Biomolecules

The primary route for ammonia assimilation in many organisms is the glutamine synthetase (GS) and glutamate (B1630785) synthase (GOGAT) cycle. mdpi.com In this pathway, GS catalyzes the incorporation of ammonia into glutamate to form glutamine, an essential nitrogen donor for the biosynthesis of other amino acids and nitrogen-containing compounds. mdpi.comwikipedia.org

Studies utilizing ¹⁵N-labeled ammonium (B1175870) sources have been fundamental in confirming the roles of these enzymes. For instance, in tobacco plants, feeding with [¹⁵N]ammonium demonstrated rapid labeling of [5-¹⁵N]Gln (the amide group of glutamine) within minutes, followed by the appearance of the label in the amino group of glutamate ([2-¹⁵N]Glu) and other amino acids like alanine (B10760859) and serine. nih.gov This kinetic pattern confirms the high efficiency of the GS-GOGAT cycle in assimilating ammonia. nih.gov The process involves GS using glutamate as a substrate to restart the cycle, ensuring a continuous flow of nitrogen into cellular building blocks. mdpi.com In some bacteria, under conditions of high ammonium concentration, an alternative pathway involving glutamate dehydrogenase (GDH) can also contribute to ammonia assimilation. nih.gov

Glutamine Synthesis and Glutamate Metabolism: Tracing Nitrogen Flow

The use of Ammonium-¹⁵N acetate coupled with Nuclear Magnetic Resonance (NMR) spectroscopy has enabled the in vivo quantification of nitrogen flux through glutamine and glutamate metabolism, particularly in complex systems like the brain. nih.gov In studies of hyperammonemic rats, intravenous infusion of [¹⁵N]-ammonium acetate allowed researchers to measure the rates of ammonia transport and glutamine synthesis directly. nih.gov

By fitting the time course of [5-¹⁵N]glutamine accumulation to kinetic models, the total rate of glutamine synthesis was estimated. nih.gov These experiments revealed that under hyperammonemic conditions, the brain actively synthesizes glutamine as a primary mechanism for ammonia detoxification. nih.gov One such study calculated the rate of total glutamine synthesis to be 0.20 ± 0.06 micromol/min/g. nih.gov Furthermore, the rate of de novo glutamine synthesis, which involves the creation of new four-carbon skeletons, was determined to be 0.065 ± 0.01 micromol/min/g. nih.govproquest.com These quantitative findings underscore the central role of the glutamate-glutamine cycle in managing nitrogen levels in the brain. nih.gov

Urea (B33335) Cycle Dynamics and Nitrogen Excretion Pathways (excluding human clinical trial data)

The urea cycle is the primary pathway for disposing of excess nitrogen in mammals. nih.gov Studies using ¹⁵N-labeled ammonia, often from ¹⁵NH₄Cl, in isolated perfused rat livers have provided real-time insights into the dynamics of this cycle. nih.govnih.gov When the liver is perfused with ¹⁵N-labeled ammonia, ¹⁵N NMR spectroscopy can detect the incorporation of the label into urea cycle intermediates and the final product, urea. nih.govscispace.com

Interconnections with Carbon Metabolism

Ammonium-15N acetate's utility extends beyond nitrogen tracing. The acetate component serves as a carbon source, allowing for simultaneous investigation of carbon metabolism and its intersection with nitrogen pathways.

Tracing Acetate as a Carbon Source in Anabolic and Catabolic Pathways

Acetate is a key alternative fuel for cellular metabolism in many organisms, from bacteria to eukaryotes. nih.gov It is converted to acetyl-CoA, a central metabolic intermediate that feeds into various pathways, including the tricarboxylic acid (TCA) cycle for energy production and biosynthetic pathways for lipids and amino acids. nih.govfrontiersin.org

Isotopic labeling with [¹⁴C]acetate or [¹³C]acetate is a common technique to trace its metabolic fate. For example, in the green alga Chlamydomonas reinhardtii, which can grow on acetate, [¹⁴C]acetate labeling studies have been used to track the incorporation of carbon into different lipid classes. researchgate.netdocumentsdelivered.com Such studies show that mixotrophic growth with acetate can enhance biomass production but may also reduce photosynthetic capacity. nih.govfrontiersin.org In Escherichia coli, ¹³C metabolic flux analysis using labeled acetate revealed that the flux distribution in central metabolism remains relatively stable even as the growth rate changes, indicating a robust regulatory system. nih.gov

Integrated Analysis of Nitrogen and Carbon Fluxes within Cellular Systems

The most powerful application of labeled compounds like this compound is in dual-labeling experiments that simultaneously track both carbon and nitrogen fluxes. nih.gov By using a ¹⁵N-labeled nitrogen source (like the ammonium from this compound) and a ¹³C-labeled carbon source (such as [¹³C]-glycerol or [¹³C]-glucose), researchers can perform ¹³C¹⁵N-metabolic flux analysis (MFA). nih.govembopress.org

This approach provides a comprehensive, quantitative map of how cells allocate these two critical elements. nih.gov A study on Mycobacterium bovis BCG, using [¹⁵N]-ammonium chloride and [¹³C]-glycerol, successfully quantified both carbon and nitrogen net fluxes for the first time in mycobacteria. nih.govbiorxiv.org The results established that glutamate is the central hub for nitrogen metabolism, donating its nitrogen to various other amino acids through transamination reactions. nih.gov This integrated analysis allows for a systems-level understanding of metabolism that is not achievable by tracing only one element at a time. nih.govsurrey.ac.uk

De Novo Amino Acid Biosynthesis and Protein Turnover Studies

This compound serves as a crucial tool in the field of metabolic research, particularly for elucidating the dynamics of amino acid and protein metabolism. By providing a source of heavy nitrogen (¹⁵N), it allows researchers to trace the journey of nitrogen atoms as they are incorporated into newly synthesized molecules within an organism or cell culture. smolecule.com This stable isotope labeling approach is fundamental to measuring the rates of de novo amino acid biosynthesis and protein turnover, offering insights into cellular regulation and function. smolecule.comsigmaaldrich.comsigmaaldrich.com

The core principle involves introducing ¹⁵N-labeled ammonium acetate into a biological system as the primary nitrogen source. As the organism or cells metabolize this compound, the ¹⁵N isotope is integrated into various nitrogen-containing biomolecules, most notably amino acids. These ¹⁵N-labeled amino acids then act as precursors for the synthesis of new proteins. smolecule.com

A common experimental design is the "pulse-chase" method. During the "pulse" phase, the system is saturated with the ¹⁵N label, leading to the incorporation of heavy nitrogen into the amino acid and protein pools. In the subsequent "chase" phase, the ¹⁵N source is replaced with its natural abundance counterpart (containing ¹⁴N). By monitoring the changing ratio of ¹⁵N-labeled to ¹⁴N-labeled molecules over time using mass spectrometry, scientists can calculate the rate at which proteins are synthesized and degraded. nih.govresearchgate.netbiorxiv.org

Detailed Research Findings

Research in the green alga Chlamydomonas reinhardtii demonstrates the efficacy of this method. In one study, algal cells were cultured in a medium where the standard nitrogen source was replaced with a ¹⁵N-labeled one, leading to successful metabolic labeling of amino acids. nih.govresearchgate.net The efficiency of ¹⁵N incorporation was high across multiple amino acids after several subcultures, indicating robust uptake and utilization of the isotopic label for de novo synthesis. nih.gov

The table below shows the ¹⁵N labeling efficiency for several amino acids detected in this study.

Table 1: ¹⁵N Labeling Efficiency in Chlamydomonas reinhardtii Amino Acids

Amino AcidLabeling Efficiency (%)
Alanine93.4 - 99
Leucine93.4 - 99
Valine93.4 - 99
Isoleucine93.4 - 99
Proline93.4 - 99
Glycine93.4 - 99
Serine93.4 - 99
Threonine93.4 - 99
Aspartate93.4 - 99
Glutamate93.4 - 99
Phenylalanine93.4 - 99
Lysine93.4 - 99
Tyrosine93.4 - 99
Source: Data synthesized from findings indicating that 13 detected amino acids showed between 93.4% and 99% labeling. nih.gov

Following the successful labeling of the amino acid pool, the study proceeded to identify proteins and measure their turnover. After switching the cells to a ¹⁴N medium, the degradation of ¹⁵N-labeled proteins and the emergence of newly synthesized ¹⁴N-proteins were tracked using mass spectrometry. nih.govresearchgate.net This allowed for the determination of turnover rates for specific proteins. nih.gov

A similar approach was used to quantify protein synthesis in pancreatic cancer cells (MIA PaCa-2), where cells were cultured in a medium enriched with a ¹⁵N amino acid mixture. nih.gov The fractional synthesis rate (FSR), which represents the fraction of a specific protein that is newly synthesized over a period, was calculated for several identified proteins. nih.gov

The table below summarizes findings on protein turnover and synthesis from these studies.

Table 2: Protein Turnover and Synthesis Rates in Different Biological Systems

Protein NameOrganism/Cell TypeKey Finding
RuBisCo large subunitChlamydomonas reinhardtiiTurnover rate determined nih.govresearchgate.net
ATP synthase CF₁ alpha subunitChlamydomonas reinhardtiiTurnover rate determined nih.govresearchgate.net
ATP synthase CF₁ beta subunitChlamydomonas reinhardtiiTurnover rate determined nih.govresearchgate.net
F₁F₀ ATP synthaseChlamydomonas reinhardtiiTurnover rate determined nih.govresearchgate.net
S-adenosyl homocysteine hydroxylaseChlamydomonas reinhardtiiTurnover rate determined nih.govresearchgate.net
VimentinPancreatic Cancer CellsFSR: ~76% nih.gov
Peroxiredoxin 1Pancreatic Cancer CellsFSR: ~67% nih.gov
Enolase 1Pancreatic Cancer CellsFSR: ~55% nih.gov
Triosephosphate isomerasePancreatic Cancer CellsFSR: ~44% nih.gov
Glyceraldehyde-3-phosphate dehydrogenasePancreatic Cancer CellsFSR: ~44% nih.gov
Source: Data from studies on Chlamydomonas reinhardtii nih.govresearchgate.net and Pancreatic Cancer Cells. nih.gov

These studies underscore the power of using ¹⁵N-labeled precursors like Ammonium-¹⁵N acetate to dynamically measure metabolic processes. The ability to precisely quantify the synthesis rates of individual amino acids and the turnover of specific proteins is invaluable for understanding cellular responses to various stimuli, the progression of diseases, and the fundamental principles of proteome maintenance. biorxiv.orgnih.gov

Applications in Diverse Biological Systems

Microbial Nitrogen Cycling and Assimilation

Microorganisms play a central role in the global nitrogen cycle, mediating key transformations that govern nitrogen availability in various environments. Ammonium-15N acetate (B1210297) is extensively used to elucidate these microbial processes.

Nitrogen Acquisition and Transformation in Varied Microbial Environments

The application of ammonium-15N acetate provides insights into how microbes acquire and transform nitrogen in different ecological niches, from deep-sea sediments to terrestrial soils and controlled laboratory cultures.

Deep Subseafloor Microbial Nitrogen Metabolism

Studies in deep subseafloor sediments have utilized ¹⁵N-labeled ammonium (B1175870) to investigate the metabolic activities of microbial communities in energy-limited environments. Experiments with sediment samples incubated with ¹³C- and/or ¹⁵N-labeled substrates, including ammonium, have shown significant incorporation of ¹⁵N into microbial cells. In one study, 24% and 22% of the microbial population incorporated ¹⁵N from ammonium in samples supplemented with acetate and bicarbonate, respectively. pnas.org The atomic ratios between nitrogen incorporated from ammonium and the total cellular nitrogen consistently exceeded the ratios of carbon, suggesting a preferential requirement for nitrogen assimilation in subseafloor microbes for recovery in vitro. pnas.orgnih.gov While acetate and bicarbonate were incorporated by a fraction of the microbial population, this incorporation did not necessarily foster growth, indicating that these microbes might not derive sufficient energy for growth from these carbon sources alone. pnas.orgjamstec.go.jp However, nitrogen uptake proceeded even in the absence of detectable carbon uptake from methane, which is difficult to fully explain. pnas.org Another study in cold subseafloor crustal fluids observed that when ¹⁵N-ammonium was paired with ¹³C-acetate, the nitrogen incorporation rate was generally higher than when paired with ¹³C-bicarbonate. nih.gov The highest average carbon and nitrogen incorporation rates in one deep sample were observed in incubations with acetate and ammonium. nih.gov

Soil Microbial Nitrogen Assimilation, Immobilization, and Remineralization

In soil ecosystems, this compound is used to study the complex processes of microbial nitrogen assimilation, immobilization (uptake of inorganic nitrogen into microbial biomass), and remineralization (release of inorganic nitrogen from organic compounds). ¹⁵N-labeled ammonium is assimilated quickly and to a great extent into glutamate (B1630785) by soil microorganisms, reflecting the known biochemistry of nitrogen assimilation. oup.com Studies using ¹⁵N tracing have investigated the temporal dynamics of mineralization, nitrification, and simultaneous plant and microbial uptake of ammonium and nitrate (B79036) in soil microcosms. researchgate.net These experiments have shown that both mineralization and immobilization rates can increase after initial soil wetting. researchgate.net Microbial nitrogen immobilization can significantly affect the fate of anthropogenic reactive nitrogen in soil. researchgate.net Remineralization of microbial nitrogen primarily occurs at high microbial growth rates and ammonium concentrations. nih.gov There is a positive correlation between ammonium immobilization and remineralization rates, suggesting that intracellular nitrogen recycling is an efficient mechanism for bacteria to cope with low inorganic nitrogen concentrations. nih.gov While heterotrophic immobilization of nitrate is influenced by ammonium concentrations, nitrate can still be immobilized even at high ammonium levels, possibly due to a preference for nitrate in some microbial communities. nih.gov The balance between assimilation (immobilization) of inorganic nitrogen and the production of ammonium from organic nitrogen is tightly regulated by the relative demands of microbes for nitrogen and carbon. nih.gov

Nitrate and Nitrite (B80452) Reduction to Ammonia (B1221849) in Bacterial Cultures (e.g., E. coli)

This compound, or more broadly, ¹⁵N-labeled nitrogen compounds like nitrate and nitrite, are crucial for studying dissimilatory nitrate reduction to ammonia (DNRA) in bacterial cultures such as Escherichia coli. In the absence of oxygen, E. coli can utilize nitrate and nitrite as alternative electron acceptors, reducing them to ammonia. rsc.org Using ¹⁵N-isotopic labeling, researchers can distinguish the production of ¹⁵N-labeled ammonium from background ¹⁴N-ammonium in the growth medium. rsc.orgwhiterose.ac.uk Studies have shown that in E. coli, nitrate is primarily reduced to ammonium via nitrite, with significant nitrite reduction occurring after nitrate depletion. rsc.orgwhiterose.ac.uk The periplasmic nitrite reductase complex (Nrf) in E. coli is known to reduce nitrite directly to ammonium. plos.org The presence of nitrate can provide a growth benefit and induce both nitrite and ammonia generation in E. coli grown under oxygen levels compatible with the gastrointestinal tract. plos.org Time-course experiments indicate that nitrate is initially converted to nitrite, which is subsequently reduced to ammonia. plos.org

Anaerobic Ammonium Oxidation (Anammox) Processes

Anaerobic ammonium oxidation (anammox) is a key process in the nitrogen cycle where ammonium is oxidized using nitrite as the electron acceptor, producing nitrogen gas. ¹⁵N-labeled substrates are essential for studying anammox activity and pathways. ¹⁵N-ammonium, often used in conjunction with ¹⁵N-nitrite or ¹⁴N-nitrite, allows for the quantification of anammox rates by measuring the production of ¹⁴N¹⁵N and ¹⁵N¹⁵N nitrogen gas. oup.comacs.org Anammox bacteria, primarily considered chemolithoautotrophs, can also utilize organic compounds. nih.gov Experiments with anammox bacteria have shown that they can oxidize organic acids like propionate (B1217596) and acetate, coupling this with the reduction of nitrate or nitrite. nih.govpnas.org While anammox bacteria primarily use CO₂ as their carbon source, some studies suggest they can use organic compounds as supplementary carbon. nih.gov The addition of acetate has been shown to decrease the proportion of anammox relative to denitrification in some environments, indicating potential competition or shifts in metabolic activity depending on available electron donors. acs.org ¹⁵N tracing experiments are critical for distinguishing anammox from denitrification, as denitrifiers produce ¹⁴N¹⁴N, ¹⁴N¹⁵N, and ¹⁵N¹⁵N depending on the labeling of nitrate and nitrite, whereas anammox specifically produces ¹⁴N¹⁵N when ¹⁴NH₄⁺ and ¹⁵NO₂⁻ are used. oup.com

Plant Nitrogen Metabolism

Nitrogen is a crucial macronutrient for plant growth and development, involved in the synthesis of amino acids, proteins, nucleic acids, and chlorophyll. Plants primarily acquire inorganic nitrogen from the soil in the form of nitrate (NO₃⁻) and ammonium (NH₄⁺). Ammonium-¹⁵N acetate, by providing a labeled source of ammonium, is a valuable tool for investigating the complex processes of nitrogen uptake, assimilation, translocation, and cycling in plants.

Nitrogen Assimilation and Translocation within Plant Tissues

Once absorbed, inorganic nitrogen is assimilated into organic compounds, primarily amino acids, and then translocated to various parts of the plant. ¹⁵N tracing is instrumental in following the fate of absorbed nitrogen through these metabolic pathways. Kinetic studies using ¹⁵N have indicated that inorganic nitrogen is mainly assimilated into glutamine, particularly into the amide group, before being transferred to other amino acids and proteins in both roots and shoots. jircas.go.jp Nitrate is partially reduced in roots and shoots but is also stored in significant pools before reduction. jircas.go.jp ¹⁵N labeling has directly demonstrated significant nitrogen transfer from mature leaves to growing leaves and other plant parts. jircas.go.jp For example, ¹⁵N absorbed as nitrogen dioxide by mature leaves of sunflower and maize was transported to younger, untreated leaves and roots. jircas.go.jp Studies using ¹⁵N-labeled ammonium have shown its rapid assimilation into glutamine and glutamate through the glutamine synthetase/glutamate synthase (GS/GOGAT) pathway. nih.govmdpi.com This assimilation process occurs in both photosynthetic leaves and non-photosynthetic roots, although green shoots are major sites due to the availability of energy and reductants from photosynthesis. mdpi.com The translocation of assimilated nitrogen, primarily in the form of amino acids like glutamine and glutamate, to sink tissues such as developing leaves, fruits, and seeds, can be effectively monitored using ¹⁵N. jircas.go.jp Research on soybean plants treated with herbicides has used ¹⁵N isotopic analysis to show that inhibition of branched-chain amino acid biosynthesis affects nitrate uptake and translocation of ¹⁵N to the shoot. nih.govacs.org

Rhizosphere Nitrogen Cycling and Plant-Microorganism Interactions

The rhizosphere, the soil region immediately surrounding plant roots, is a dynamic environment where complex interactions between plants and microorganisms significantly influence nitrogen cycling. ¹⁵N-labeled compounds, including those providing labeled ammonium, are essential for tracing nitrogen transformations and movement within the rhizosphere. ¹⁵N tracer experiments have revealed that nitrogen fixed symbiotically in root nodules can be a significant source of nitrous oxide (N₂O) emissions from the soybean rhizosphere during nodule decomposition, mediated by rhizospheric microbes. frontiersin.org The use of dual ¹³C/¹⁵N labeling has allowed researchers to investigate how plant species with different economic strategies drive soil nitrogen cycling through rhizosphere processes and how this affects plant nitrogen acquisition. nih.gov Acquisitive plant species, characterized by higher photosynthesis and carbon rhizodeposition, can accelerate soil nitrogen cycling through rhizosphere priming, leading to increased nitrogen uptake. nih.gov ¹⁵N-tracer studies have also explored the contribution of root exudates to soil nitrogen pools and microbial biomass in the rhizosphere. researchgate.netusu.edu For example, a ¹⁵N tracer experiment showed that cheatgrass roots exuded more nitrogen than crested wheatgrass roots, potentially altering soil nitrogen dynamics. usu.edu ¹⁵N labeling techniques, including ¹⁵N pool dilution, are proposed for future studies to estimate gross rates of nitrogen fluxes in the rhizosphere and better understand the interplay between soil nitrogen cycling gene regulation, spatial habitat, and time. nih.gov

Animal and Mammalian Nitrogen Metabolism (excluding human clinical trial data)

In animals and mammals, nitrogen metabolism is crucial for protein synthesis, amino acid interconversion, and the detoxification of excess nitrogen, primarily in the form of ammonia. ¹⁵N-labeled compounds are valuable tools for studying these processes in vivo and in vitro.

Hepatic Nitrogen Metabolism and Ammonia Detoxification Pathways

The liver plays a central role in nitrogen metabolism, particularly in the detoxification of ammonia through the urea (B33335) cycle. ¹⁵N-labeled ammonia and glutamine have been used to investigate hepatic nitrogen metabolism and urea synthesis in animal models. Studies involving the perfusion of rat livers with ¹⁵N-labeled ammonia and glutamine have been conducted to investigate the relationship between hepatic glutaminase (B10826351) and the urea cycle. nih.gov These studies used gas chromatography-mass spectrometry to determine the incorporation of ¹⁵N into nitrogenous products, including urea. nih.gov ¹⁵N tracing has been used to study the flux of nitrogen from administered ¹⁵N-labeled ammonia to ¹⁵N-labeled urea, providing a measure of urea cycle activity in vivo in animal models like neonatal bovine with citrullinemia, a urea cycle disorder. pnas.org These isotopic measurements proved sensitive for assessing the efficacy of interventions aimed at correcting the enzyme defect. pnas.org In ruminants, where significant ammonia is produced in the rumen, the liver is highly adept at detoxifying ammonia to urea. biomedres.us ¹⁵N¹⁵N-urea kinetic measurements obtained from intra-jugular infusion have been used to study urea metabolism and recycling, showing that a significant portion of hepatic urea-nitrogen production enters the gastrointestinal tract and is utilized by microbes or returned to the ornithine cycle. biomedres.us Studies using ¹⁵N-labeled ammonium chloride in primary cultured rat hepatocytes have shown that acidosis can downregulate mitochondrial aquaporin-8, potentially contributing to decreased ureagenesis from ammonia. conicet.gov.ar ¹⁵N-labeled urea synthesis was significantly reduced in hepatocytes exposed to acidic conditions. conicet.gov.ar Furthermore, research using ¹⁵N-labeled ammonia and glutamine in liver perfusion systems has explored the regulation of urea synthesis by compounds like agmatine, demonstrating its potential to stimulate the synthesis of ¹⁵N-labeled N-acetylglutamate and urea. physiology.org

Ammonia Transport and Glutamine Metabolism in Neural Tissues (e.g., Brain)

Studies employing 15N-labeled ammonium acetate have been instrumental in elucidating ammonia transport and glutamine synthesis in the brain, particularly under conditions of hyperammonemia. Research using 15N-NMR spectroscopy in hyperammonemic rat brains, induced by intravenous infusion of [15N]-ammonium acetate, has allowed for the determination of the rate of ammonia net transport. nih.govkarger.com One study reported a rate of ammonia net transport during hyperammonemia as 0.13 ± 0.02 µmol/min/g. nih.govkarger.com This research also estimated the rate of de novo glutamine synthesis through anaplerosis and subsequent glutamate dehydrogenase action to be 0.065 ± 0.01 µmol/min/g, and the total glutamine synthesis rate to be approximately 0.20 ± 0.06 µmol/min/g. nih.govkarger.com These findings support the significant role of the glutamate-glutamine cycle in neuronal glutamate repletion. nih.govkarger.com

Continuous infusion of [15N]ammonium acetate has also been shown to increase glutamine accumulation in brain microdialysate, suggesting a potential inhibition of glutamine efflux from astrocytes. nih.gov This highlights the complex interplay of ammonia, glutamine transport, and astrocytic function in the brain. Ammonia entering the brain is rapidly converted to glutamine in astrocytes, a process crucial for ammonia detoxification. mdpi.comnih.govphysiology.orgresearchgate.net Studies using 15N as a tracer have shown that glutamine synthetase, primarily located in astrocytes, catalyzes the incorporation of ammonia into glutamine. nih.govresearchgate.net Estimates of rat brain glutamine synthesis using [15N]ammonia during hyperammonemia have ranged from 0.06 to 0.2 µmol/min/g. nih.gov

Myogenic Responses and Gene Expression in Response to Ammonia Exposure

Ammonia exposure has been shown to elicit different myogenic responses across various species. Studies using cultured myoblast cells exposed to ammonium acetate have examined its effect on myostatin (MSTN) expression, a negative regulator of skeletal muscle growth, and myotube diameters. nih.govnih.gov In murine myoblast cells (C2C12), high levels of ammonia (10-25 mM ammonium acetate) were detrimental, leading to increased MSTN expression and decreased myotube diameters. nih.govnih.govresearchgate.net Conversely, primary chick myotubes showed a positive myogenic response at 10 mM ammonia, with lower MSTN expression and larger myotube diameters compared to C2C12 cells. nih.govnih.gov However, at higher concentrations (50 mM ammonium acetate), the myotube diameter in chick cells was significantly smaller than at lower concentrations, although still larger than controls, potentially indicating the onset of toxic effects at higher levels. nih.govnih.govresearchgate.net Tilapia cells, in contrast, showed no significant difference in MSTN expression or myotube diameter in response to increasing ammonia concentrations up to 50 mM. nih.govnih.govresearchgate.net

These species-specific differences in myogenic response to ammonia may be related to variations in ammonia metabolism strategies, such as the levels of glutamine synthetase activity in skeletal muscle. nih.govresearchgate.net While high levels of ammonia were detrimental to mammalian skeletal muscle, avian cells showed a positive response at lower levels, becoming negative at higher levels, and fish experienced no detrimental effects. nih.govresearchgate.net Ammonia treatment has been shown to increase intracellular glutamine in avian thigh myotubes, suggesting glutamine synthesis as a method of ammonia utilization in avian muscle. frontiersin.org

Here is a summary of the myogenic response to ammonia exposure in different species:

SpeciesAmmonia Concentration (mM Ammonium Acetate)Myostatin (MSTN) ExpressionMyotube Diameter
Murine10-25IncreasedDecreased
Murine25-50IncreasedDecreased
Avian10Lower than MurineLarger
Avian50Unchanged significantlySmaller than at 10, 25 mM, but larger than control nih.govnih.govresearchgate.net
Fish10, 25, 50No significant differenceNo significant difference

Increasing concentrations of ammonia did not elicit significant changes in myogenic regulatory factor gene expression in any of the three species studied. nih.gov

Cancer Metabolism Research

Ammonia, often considered a metabolic waste product, plays a surprising role in cancer metabolism, particularly in supporting the high metabolic demands of proliferating tumor cells. harvard.edujianhaidulab.comnih.govresearchgate.net

Reprogrammed Nitrogen Metabolism in Oncogenesis and Tumor Progression

Cancer cells exhibit reprogrammed metabolism to meet the energetic, biosynthetic, and redox requirements for proliferation and progression. nih.govnih.gov Nitrogen metabolism is a crucial aspect of this reprogramming, providing the building blocks for amino acids and nucleotides essential for cell growth. jianhaidulab.comfrontiersin.org While ammonia is typically detoxified in the liver via the urea cycle, cancer cells can accumulate ammonia in the tumor microenvironment at significantly higher concentrations than in healthy tissues. harvard.edujianhaidulab.comfrontiersin.orgbiorxiv.org This accumulation is partly due to altered metabolism, including increased glutamine metabolism, and poor vascularization within tumors. harvard.edufrontiersin.orgbiorxiv.org Dysregulation of the urea cycle in tumors can lead to increased utilization of nitrogen for the synthesis of pyrimidines, supporting DNA and RNA synthesis and accelerating cancer development. frontiersin.org The interaction between physiological conditions and cells harboring oncogenic mutations is suggested to govern cancer risk, with alterations in physiological homeostasis, including metabolism, playing a key role. qimrb.edu.au

Utilization of Ammonia as a Nitrogen Source for Cancer Cell Proliferation

Cancer cells can recycle ammonia generated by tumor metabolism and utilize it as a nitrogen source to support proliferation. harvard.edujianhaidulab.comnih.govresearchgate.net Studies using stable isotope tracing with 15N have demonstrated the incorporation of extracellular ammonia into various components of the nitrogen metabolome in breast cancer cells. harvard.edujianhaidulab.comresearchgate.net This metabolic recycling pathway can accelerate the proliferation of cancer cells in various models, including 3D cell cultures and in vivo xenograft tumors. harvard.edujianhaidulab.comnih.gov The ability to utilize ammonia as an alternative nitrogen source is cell-type specific and can support proliferation even in glutamine-depleted environments for certain cancer cell lines. nih.gov Ammonia supplementation has been shown to diminish the inhibition of mTORC1 activity and block starvation-induced AMPK activation in glutamine-depleted cells, pathways crucial for regulating cell growth and proliferation. nih.gov

Functional Roles of Glutamate Dehydrogenase in Ammonia Recycling within Cancer Cells

Glutamate dehydrogenase (GDH) plays a key role in the assimilation of ammonia in cancer cells. harvard.edujianhaidulab.comnih.govfrontiersin.orgnih.gov Research indicates that human breast cancer cells primarily assimilate ammonia through the reductive amination catalyzed by GDH, incorporating this nitrogen into glutamate and subsequently into other amino acids like proline and aspartate. harvard.edujianhaidulab.comnih.gov This "reverse" catalytic activity of GDH allows cancer cells to efficiently recycle ammonia. harvard.edu While glutamine synthetase is also involved in ammonia assimilation, studies using 15N-labeled compounds suggest that GDH is the primary enzyme facilitating the utilization of ammonia as an alternative nitrogen source for proliferation in certain cancer cell lines. frontiersin.orgnih.gov The ability of cells to utilize ammonia as a nitrogen source is intricately linked to the activity of GDH, as well as AMPK and mTORC1. nih.gov

Impact of Ammonia on the Tumor Microenvironment and Immune Cell Function (e.g., T-cell Exhaustion)

Ammonia accumulation in the tumor microenvironment (TME) can significantly impact immune cell function, contributing to an immunosuppressive environment. biorxiv.orgnih.govmichiganmedicine.orgbiorxiv.orgoregonstate.edutmc.edu High levels of ammonia in colon tumors, for instance, have been shown to inhibit the growth and function of T cells, which are essential for anti-tumor immunity. nih.govmichiganmedicine.orgoregonstate.edu Studies using mouse models have demonstrated that elevated ammonia levels induce T cell metabolic reprogramming, increase exhaustion markers (such as PD1 and TIM3), and decrease T cell proliferation. biorxiv.orgnih.govbiorxiv.orgoregonstate.edu This ammonia-induced T cell exhaustion can lead to reduced anti-tumor immune response and contribute to resistance to immunotherapy. nih.govmichiganmedicine.orgbiorxiv.orgoregonstate.edutmc.edu

Research in colorectal cancer models has shown that increasing systemic ammonia levels in mice via an ammonium acetate diet leads to decreased T cell proliferation and increased expression of exhaustion markers. biorxiv.org Ammonia accumulates within T cells and bone marrow-derived macrophages and is not cleared efficiently. biorxiv.orgnih.gov Dose-response studies have shown that ammonia treatment significantly diminishes the proliferation of CD4+ and CD8+ T cells and increases cell death. biorxiv.orgnih.gov Importantly, enhancing ammonia clearance has been shown to reactivate T cells, decrease tumor size, and re-sensitize tumors to immunotherapy. nih.govmichiganmedicine.orgbiorxiv.orgoregonstate.edutmc.edu

Here is a summary of the impact of ammonia on T cell function in the tumor microenvironment:

Impact on T CellsObserved Effect
ProliferationSignificantly diminished
Exhaustion MarkersIncreased expression (e.g., PD1, TIM3, CTLA-4) biorxiv.orgnih.govbiorxiv.orgoregonstate.edu
Activation Marker (CD25)Reduced expression biorxiv.orgnih.gov
Cytokine ProductionDecreased (e.g., IFNγ, IL-2, IL-6) biorxiv.orgnih.gov
Cell DeathSignificant increase biorxiv.orgnih.gov
Anti-tumor FunctionReduced ability to suppress tumor growth biorxiv.org
Immunotherapy ResponseContributes to resistance; clearance enhances sensitivity nih.govmichiganmedicine.orgbiorxiv.orgoregonstate.edutmc.edu

Advanced Analytical Methodologies Utilizing Ammonium 15n Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules. The incorporation of a stable isotope like ¹⁵N into molecules of interest significantly enhances the capabilities of NMR, especially for studying nitrogen-containing compounds.

¹⁵N-NMR for Direct Observation and Elucidation of Nitrogen-Containing Metabolites

Direct observation of the ¹⁵N nucleus using ¹⁵N-NMR spectroscopy provides valuable information about the chemical environment of nitrogen atoms within molecules. Unlike the quadrupolar ¹⁴N nucleus, the ¹⁵N nucleus is NMR-active with a spin of 1/2, resulting in sharper signals and higher resolution spectra. campro-webshop.eu By administering ammonium-15N acetate (B1210297) to a biological system, researchers can follow the incorporation of the ¹⁵N label into various nitrogen-containing metabolites such as amino acids, proteins, nucleic acids, and other nitrogenous compounds. campro-webshop.euguidechem.comguidechem.com The chemical shifts and coupling patterns observed in the ¹⁵N-NMR spectra provide insights into the structure, concentration, and metabolic state of these molecules. This is particularly useful for studying complex biological mixtures where traditional ¹H or ¹³C NMR might suffer from spectral overlap.

Isotopic Enrichment and Positional Labeling Analysis via NMR

Ammonium-15N acetate serves as a precursor for the synthesis of isotopically enriched nitrogen-containing biomolecules. By monitoring the incorporation of ¹⁵N into specific positions within these molecules, researchers can gain detailed information about metabolic pathways and reaction mechanisms. NMR allows for the determination of both the extent of ¹⁵N enrichment in a molecule and the specific positions where the ¹⁵N label has been incorporated. campro-webshop.eu This positional labeling analysis is crucial for understanding the flux of nitrogen through different biochemical transformations. For example, by providing this compound to cells or organisms, the ¹⁵N label can be traced into the amino groups of amino acids, the nitrogenous bases of nucleotides, or other nitrogen-containing functional groups. The resulting NMR spectra reveal the distribution of the ¹⁵N label, providing direct evidence for the pathways involved in the biosynthesis or degradation of these molecules.

In vivo NMR Spectroscopy for Dynamic Metabolic Studies

In vivo NMR spectroscopy allows for the non-invasive study of metabolic processes in living systems. guidechem.commoltexcenter.ru this compound can be used as an exogenous tracer in in vivo NMR experiments to dynamically monitor nitrogen metabolism in real-time. By observing the appearance and disappearance of ¹⁵N signals from various metabolites over time, researchers can determine metabolic rates, pathway fluxes, and the interconversion of different nitrogen pools within a living organism or tissue. guidechem.com This approach provides dynamic information that complements the snapshot provided by ex vivo analysis. While ¹⁵N-NMR sensitivity is lower compared to ¹H or ¹³C NMR, advancements in NMR hardware and pulse sequences, coupled with the use of highly enriched ¹⁵N precursors like this compound, have made in vivo ¹⁵N-NMR studies feasible for investigating nitrogen metabolism in various biological contexts.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the elemental composition and structure of molecules. The use of stable isotopes, such as ¹⁵N from this compound, in conjunction with MS techniques is fundamental for tracing metabolic pathways and quantifying metabolic fluxes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitrogen Isotope Ratio Analysis

GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. When using this compound as a tracer, GC-MS is particularly useful for analyzing volatile or semi-volatile nitrogen-containing metabolites. cortecnet.comchem960.com After administering the labeled precursor, biological samples are typically processed to extract and derivatize the metabolites of interest, making them suitable for GC analysis. The separated metabolites then enter the MS, where their mass-to-charge ratios are measured. By comparing the isotopic distribution of nitrogen in the labeled metabolites to that of their unlabeled counterparts, the extent of ¹⁵N incorporation can be determined. cortecnet.com This allows for the calculation of nitrogen isotope ratios, providing insights into the metabolic origin and turnover of these compounds. GC-MS is often used for targeted analysis of specific metabolites and can provide high sensitivity for quantitative measurements of ¹⁵N enrichment.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution MS

LC-MS/MS and high-resolution MS techniques offer complementary advantages to GC-MS, particularly for the analysis of less volatile or polar nitrogen-containing metabolites. LC-MS/MS involves the separation of metabolites by liquid chromatography followed by detection using tandem mass spectrometry, which provides enhanced specificity and sensitivity through fragmentation patterns. High-resolution MS provides accurate mass measurements, allowing for precise determination of elemental composition and differentiation of isobaric compounds.

Novel Isotope-Coded Derivatization Methods

Isotope-coded derivatization (ICD) is a strategy that uses heavy and light forms of a derivatization reagent to introduce different mass tags to analytes, aiding in quantification and overcoming matrix effects in mass spectrometry. acs.orgresearchgate.net Ammonium (B1175870) acetate, including its 15N-labeled form, has been utilized in novel ICD approaches. One reported method uses a combination of 14N/15N-ammonium acetate and 9,10-phenanthrenequinone for the isotope-coded derivatization of aldehydes prior to analysis by liquid chromatography-electrospray ionization-tandem mass spectrometry (LC/ESI+-MS/MS). acs.orgnih.gov This method allows for the sensitive detection and quantification of aldehydes, such as 4-hydroxy-2-nonenal (HNE) and 4-hydroxy-2-hexenal (HHE), in biological samples like human serum. acs.orgnih.gov The use of 14N/15N-ammonium acetate as a commercially available and cost-effective ICD reagent avoids the need for complex synthesis procedures. acs.orgnih.gov Multiple reaction monitoring (MRM) is employed to detect the 14N- and 15N-labeled analytes based on their specific mass transitions. acs.orgnih.gov

Native Mass Spectrometry as a Tool for Biomolecular Analysis (considering Ammonium Acetate as a Volatile Additive)

Ammonium acetate is commonly used as a volatile additive in native electrospray ionization mass spectrometry (nESI-MS) for the analysis of intact proteins and biomolecular complexes. researchgate.netrsc.orgnih.gov Its volatility makes it suitable for ESI as it minimizes the formation of non-volatile salt adducts that can interfere with spectral quality. researchgate.net While often described as a buffer, ammonium acetate solutions at neutral pH are not true buffers in the chemical sense, although they are widely used to mimic physiological conditions for biomolecules in solution prior to gas-phase transfer. researchgate.netuwo.ca The use of ammonium acetate in native MS helps preserve the native conformations, stoichiometry, and interactions of biomolecules in the gas phase, providing valuable structural information. researchgate.netuni-halle.de Studies have investigated the effects of ammonium acetate concentration on protein stability and structure in native MS. rsc.org

Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Isotopic Determination

MALDI-TOF MS can be used for the isotopic determination of nitrogen-containing compounds, including those labeled with 15N. A method has been developed that combines colorimetric reagents with MALDI-TOF MS (color MALDI-TOF MS) to determine the 15N atom percentage of various aqueous nitrogen species, including ammonium. asm.orgasm.orgresearchgate.net This approach involves forming N complex dyes with colorimetric reagents, and then analyzing the mass spectra of these dyes by MALDI-TOF MS. asm.orgasm.org The intensity of isotope peaks (e.g., M+1 or M+2) in the mass spectrum is related to the 15N enrichment. asm.org This method offers a simple and high-throughput approach for 15N/14N analysis of aqueous nitrogen species without extensive sample preparation or chromatographic separation. asm.org While the search results specifically mention the determination of 15N atom% of NH4+ using this colorimetric MALDI-TOF MS method, the principle is applicable to tracking 15N from labeled sources like this compound if the nitrogen is converted to or present as ammonium in the sample.

Nanometer-scale Secondary Ion Mass Spectrometry (NanoSIMS) for Subcellular Isotope Tracing

NanoSIMS is a powerful technique for visualizing and quantifying stable isotope incorporation at the subcellular level with high spatial resolution. pnas.orgnih.govresearchgate.net Ammonium-15N is used as a stable isotope tracer in NanoSIMS studies to investigate nitrogen assimilation and metabolism in various biological systems, particularly in microbial communities and single cells. pnas.orgnih.govresearchgate.netoup.com By providing organisms with 15N-labeled ammonium (derived from sources like this compound), researchers can track the distribution and incorporation of 15N within cells and biofilms. pnas.orgnih.govoup.com NanoSIMS allows for the simultaneous analysis of multiple isotopes (e.g., 15N/14N, 13C/12C, 2H/1H), providing insights into metabolic activity and heterogeneity at the micro- and nano-scale. pnas.orgnih.govresearchgate.netkopflab.org This technique has been applied to study nitrogen uptake in microbial populations, analyze metabolic stratification within biofilms, and assess growth rate-dependent metabolic heterogeneity in single cells. pnas.orgnih.govresearchgate.netoup.com

Spectroscopic Techniques (e.g., FTIR, Raman Spectroscopy) for Isotopic Analysis

Spectroscopic techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy can be used for isotopic analysis, including the study of 15N-labeled compounds. Stable isotope labeling, such as with 15N, can cause shifts in vibrational frequencies that are detectable by FTIR and Raman spectroscopy. qdu.edu.cnresearchgate.net These shifts occur because the change in mass of the isotope affects the molecular vibrations. qdu.edu.cn

FTIR spectroscopy, particularly with the use of White cells to increase pathlength, can be employed for the analysis of gaseous nitrogen species, including 15N-isotopomers of ammonia (B1221849) (15NH3) released from samples containing 15N-labeled ammonium. rsc.orgrsc.orgwhiterose.ac.ukrsc.org By basifying samples containing 14N/15N-ammonium, the ammonia gas is released and can be measured by FTIR to distinguish between 14NH3 and 15NH3. rsc.orgrsc.org

Raman spectroscopy, including liquid-phase Raman spectroscopy and cavity-enhanced Raman spectroscopy (CERS), can also be used in conjunction with 15N-isotopic labeling to investigate nitrogen metabolism and analyze nitrogen-containing compounds. qdu.edu.cnresearchgate.netrsc.orgrsc.orgwhiterose.ac.ukresearchgate.net Stable isotope probing combined with Raman spectroscopy can monitor nitrogen assimilation and differentiate nitrogen transformation processes. researchgate.net Changes in Raman band positions due to the substitution of 14N with the heavier 15N isotope can be observed and used for analysis. qdu.edu.cnresearchgate.net For example, 15N labeling has been used with Raman spectroscopy to study nitrogen metabolism in microorganisms and analyze the incorporation of 15N into specific biomolecules. qdu.edu.cnresearchgate.net

Isotopic Tracing and Metabolic Flux Analysis Principles with Ammonium 15n Acetate

Quantitative Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) builds upon stable isotope tracing data to quantitatively determine the rates of biochemical reactions (fluxes) within a metabolic network. plos.orgresearchgate.netrsc.org By combining isotopic labeling information with stoichiometric models of metabolism, MFA provides a comprehensive picture of how metabolic pathways operate under specific conditions. plos.orgresearchgate.net

Theoretical Frameworks and Computational Models for Flux Estimation

MFA relies on theoretical frameworks and computational models to estimate metabolic fluxes from experimental data. plos.orgresearchgate.net The core of MFA involves constructing a stoichiometric model of the metabolic network, which describes the biochemical reactions and the conservation of mass. plos.orgresearchgate.net When stable isotope tracers are used, the model is extended to include the fate of the isotopes through the network, resulting in an isotopomer model. ethz.chresearchgate.net

Computational algorithms are then used to fit the predicted isotopic labeling patterns from the model to the experimentally measured MIDs of metabolites. ethz.chresearchgate.netresearchgate.net This fitting process involves optimizing the unknown metabolic fluxes until the simulated labeling patterns closely match the experimental data. researchgate.net Various software tools and algorithms have been developed for ¹³C-MFA and can be adapted for ¹⁵N-MFA, utilizing frameworks like Elementary Metabolite Units (EMU) to model isotopic distributions. researchgate.net The complexity of the computational model depends on the size and complexity of the metabolic network and the level of detail required for the flux estimation. nih.gov

Concepts of Relative Flux Analysis in Comparative Studies

While absolute flux values provide a detailed quantitative understanding, relative flux analysis is often employed in comparative studies to assess changes in metabolic pathway utilization between different conditions (e.g., wild-type vs. mutant, treated vs. untreated). plos.orgresearchgate.net Relative fluxes are typically expressed as ratios of fluxes or as the fractional contribution of a pathway to the synthesis of a metabolite. researchgate.net

In studies utilizing Ammonium-¹⁵N acetate (B1210297), relative flux analysis can reveal how nitrogen assimilation and downstream metabolic pathways are altered in response to genetic perturbations or environmental changes. By comparing the relative fluxes of nitrogen-incorporating reactions, researchers can identify metabolic bottlenecks or alternative pathways that become more or less active under different conditions. embopress.orgplos.org This approach is particularly valuable when absolute quantification of all fluxes is challenging or unnecessary for addressing the research question. researchgate.net

Isotope Dilution Techniques for Determining Gross Transformation Rates

When Ammonium-¹⁵N acetate is added to a system, the ¹⁵N label is incorporated into the ammonium (B1175870) pool. As native, unlabeled ammonium is produced through processes like mineralization, the ¹⁵N enrichment in the ammonium pool decreases (isotope dilution). copernicus.orgjircas.go.jp Simultaneously, the ¹⁵N label is incorporated into products of ammonium transformation, such as amino acids or nitrite (B80452)/nitrate (B79036) (via nitrification). copernicus.orgresearchgate.net By measuring the changes in the isotopic enrichment of both the substrate (ammonium) and product pools over time, the gross rates of processes like ammonification (mineralization) and immobilization can be calculated. copernicus.orgjircas.go.jp This method provides a more accurate measure of the dynamic cycling of nitrogen compared to measurements of net changes in pool sizes. copernicus.orgjircas.go.jp

Tracing Nitrogen Movement Across Biological Compartments and Environmental Pools

Ammonium-15N acetate serves as a valuable tool for tracing the fate of nitrogen derived from ammonium in various biological and environmental systems. The 15N label on the ammonium moiety allows researchers to specifically follow the nitrogen atom as it is assimilated and transformed through metabolic pathways and across different compartments. wikipedia.org

In biological systems, this compound can be used to study nitrogen uptake, assimilation, and incorporation into various biomolecules, such as amino acids and nucleotides. nih.govnih.gov For instance, studies in hibernating arctic ground squirrels have utilized 15N ammonium acetate infusion to trace nitrogen incorporation into non-essential and essential amino acids in plasma and various tissues, demonstrating metabolic recycling of nitrogen during arousal from torpor. nih.gov This approach allows for the identification of which metabolites and tissues are actively incorporating the labeled nitrogen. nih.gov Similarly, in human cells, simultaneous tracing with 13C and 15N labeled compounds has provided insights into nitrogen-carrying reactions in amino acid and nucleotide metabolism, expanding the scope of metabolic analysis beyond carbon metabolism. nih.gov Microbial studies also employ 15N tracing to understand ammonium assimilation pathways and nitrogen removal processes. nih.gov

In environmental science, 15N tracing techniques, often using 15N-labeled ammonium sources, are applied to quantify rates of nitrogen transformations and track nitrogen movement within ecosystems like soils and aquatic environments. wikipedia.orgiaea.org For example, studies in forest streams have used continuous addition of 15N-labeled ammonium chloride to trace nitrogen fates, including uptake by aquatic organisms and riparian plants, and transformation processes like nitrification. oregonstate.edu This helps in understanding nitrogen cycling, retention, and export within these environments. oregonstate.edu 15N tracing enables researchers to distinguish specific nitrogen conversions within a complex network of simultaneous reactions, which is not possible by merely measuring the absolute amounts of nitrogen compounds. wikipedia.org

Statistical and Bioinformatics Approaches for 15N Isotope Data Interpretation

The interpretation of data from 15N isotope tracing experiments, particularly in the context of metabolic flux analysis (MFA), requires sophisticated statistical and bioinformatics approaches. Stable isotope tracing experiments generate complex datasets, typically consisting of mass isotopomer distributions (MIDs) of labeled metabolites, measured using mass spectrometry. creative-proteomics.comnih.govbioconductor.org MIDs represent the fractional abundance of molecules with different numbers of incorporated heavy isotopes.

A critical step in interpreting 15N tracing data is the correction for the natural abundance of stable isotopes. bioconductor.orgresearchgate.net Naturally occurring isotopes, such as 15N and 13C, contribute to the measured mass spectrum, and their contribution must be computationally removed to accurately determine the label incorporation from the administered tracer. bioconductor.orgresearchgate.net Tools and software packages have been developed specifically for this purpose, capable of correcting data from various mass spectrometry platforms and experimental designs, including those using multiple tracers like 13C and 15N simultaneously. bioconductor.orgresearchgate.netoup.com

Metabolic Flux Analysis (MFA) utilizes the corrected isotopic enrichment data, along with measurements of extracellular substrate uptake and product secretion rates, to estimate intracellular metabolic fluxes. creative-proteomics.comresearchgate.net This involves constructing a metabolic network model and using computational algorithms to fit the model parameters (fluxes) to the experimental isotopic data. researchgate.net The complexity of the analysis increases with the size of the metabolic network and the number of tracers used. frontiersin.orgnih.gov

Bioinformatics tools play a crucial role in managing, processing, and interpreting the large datasets generated by stable isotope tracing experiments. These tools assist in tasks such as data import, quality control, natural abundance correction, visualization of labeling patterns, and ultimately, the estimation and statistical validation of metabolic fluxes. creative-proteomics.comresearchgate.netoup.com Advanced approaches, such as those handling multivariate mass isotopomer distributions (MMIDs) from simultaneous 13C and 15N tracing, are being developed to provide a more detailed understanding of interconnected metabolic pathways. nih.gov Statistical analyses are applied to validate the results and assess the confidence intervals of the estimated fluxes. creative-proteomics.com

Future Directions in Ammonium 15n Acetate Research

Development of Novel Isotopic Labeling Strategies and Precursors

Future research will likely focus on developing more sophisticated isotopic labeling strategies utilizing ammonium-15N acetate (B1210297). This includes exploring its use in the synthesis of novel ¹⁵N-labeled precursors for complex molecules, beyond simple amino acids or nucleotides. mdpi.com Advancements may involve enzymatic or chemo-enzymatic synthesis routes to site-specifically incorporate ¹⁵N into biomolecules, enabling more detailed investigations of their structure, dynamics, and interactions. mdpi.com The development of cost-effective and scalable methods for producing a wider variety of ¹⁵N-labeled compounds derived from ammonium-15N acetate is also a key future direction. mdpi.com

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

A significant future direction involves integrating this compound labeling with multi-omics approaches, such as proteomics, transcriptomics, and metabolomics. nsf.govaacrjournals.orgcd-genomics.com By tracing the incorporation of ¹⁵N into proteins (proteomics) and metabolites (metabolomics), researchers can gain a systems-level understanding of nitrogen flow and metabolism within biological systems. nsf.govaacrjournals.orgnih.govnih.gov This integration can reveal complex regulatory networks and pathways that are not discernible through single-omics studies. aacrjournals.orgcd-genomics.com For instance, combining ¹⁵N-labeling with quantitative proteomics can help determine protein synthesis and degradation rates, providing insights into cellular dynamics in various conditions. nih.gov Future studies will aim to develop robust computational tools and workflows for analyzing the large, complex datasets generated by integrated multi-omics experiments. aacrjournals.orgcd-genomics.com

Advancements in Analytical Sensitivity, Resolution, and High-Throughput Capabilities

Future research will continue to push the boundaries of analytical techniques used with this compound. This includes improving the sensitivity and resolution of mass spectrometry and NMR spectroscopy to detect and quantify ¹⁵N incorporation in increasingly complex samples and at lower concentrations. unitn.itresearchgate.netasm.orgresearchgate.net Development of high-throughput methods for sample preparation and analysis will be crucial for large-scale studies, such as those involving screening or time-course experiments. researchgate.netresearchgate.net Novel ionization techniques and mass analyzer technologies may further enhance the capabilities of mass spectrometry for ¹⁵N-labeled molecules. asm.org Similarly, advancements in NMR probe technology and pulse sequences could improve the detection of ¹⁵N signals in challenging environments, such as in vivo studies. nih.govnih.gov

Elucidating Undiscovered Nitrogen Metabolism Pathways and Regulatory Mechanisms

This compound will remain a vital tool for unraveling previously unknown nitrogen metabolism pathways and their intricate regulatory mechanisms. nih.govmetsol.compnas.org By providing a traceable nitrogen source, it allows researchers to follow the fate of nitrogen through various biochemical transformations, identifying novel intermediates and enzymes involved. nih.govmetsol.compnas.org Future studies may focus on less-explored areas of nitrogen metabolism, such as its role in specific cellular compartments, signaling pathways, or in interactions between different organisms within a community. nih.govpnas.org The use of ¹⁵N-labeling in conjunction with genetic manipulation techniques can help identify genes and proteins critical for nitrogen metabolic processes. nih.govpnas.org

Applications in Bioremediation, Agricultural Sustainability, and Bioengineering

The application of this compound in areas like bioremediation, agricultural sustainability, and bioengineering is expected to expand. In bioremediation, ¹⁵N-labeling can be used to track the assimilation and transformation of nitrogen by microorganisms involved in the degradation of pollutants, helping to optimize bioremediation strategies. mdpi.comresearchgate.net In agriculture, it can aid in studying nitrogen cycling in soils, evaluating the efficiency of fertilizers, and developing sustainable agricultural practices that minimize nitrogen losses. researchgate.netresearchgate.netfrontiersin.orgmdpi.com For example, ¹⁵N-labeled fertilizers can help determine how much fertilizer-derived nitrogen is taken up by plants versus lost to the environment. researchgate.netmdpi.com In bioengineering, this compound can be used to label biomass for metabolic flux analysis, guiding the design of microorganisms for producing valuable compounds or for enhanced nutrient utilization. nih.govnih.gov Future research may explore its use in tracking nutrient flow in complex engineered biological systems.

Q & A

Q. How is Ammonium-15N acetate synthesized and purified for isotopic labeling in metabolic studies?

this compound is synthesized via the reaction of 15N-labeled ammonia (e.g., ammonium-15N chloride, ≥98 atom% 15N) with acetic acid under controlled pH and temperature conditions . Purification involves recrystallization in deuterated solvents (e.g., D2O) or vacuum sublimation to minimize unlabeled nitrogen contamination. Isotopic purity (≥98 atom% 15N) must be verified using mass spectrometry or nuclear magnetic resonance (15N-NMR) .

Q. Key Considerations :

  • Use high-purity precursors (e.g., ammonium-15N chloride, ≥98 atom% 15N) to minimize isotopic dilution .
  • Validate purity via isotope ratio mass spectrometry (IRMS) or LC-MS/MS with isotopic internal standards (e.g., ammonium-15N,d4 chloride) .

Q. What analytical techniques are recommended for quantifying 15N enrichment in this compound?

  • LC-MS/MS : Coupled with a C-18 column and calibration curves using internal standards (e.g., ammonium-15N,d4 chloride) for precise quantification .
  • Isotope Ratio Mass Spectrometry (IRMS) : Measures 15N/14N ratios with high sensitivity (detection limits <0.1 atom% excess) .
  • 15N-NMR : Provides structural confirmation and quantifies isotopic incorporation in synthesized compounds .

Q. Methodological Tip :

  • Process reference materials (e.g., natural abundance vs. enriched samples) alongside unknowns to correct for instrument drift and matrix effects .

Advanced Research Questions

Q. How can isotopic impurities in this compound affect gas-phase ammonia detection, and how are these mitigated?

Impurities (e.g., <2% 14N in ammonium-15N chloride precursors) generate trace 14NH3 during chemical reactions, causing cross-signal interference in photoacoustic or IRMS systems .

Q. Mitigation Strategies :

  • Pre-purify reagents via ion-exchange chromatography to remove residual 14N contaminants .
  • Use dynamic calibration with blank corrections during gas-phase analysis to account for impurity-derived signals .

Q. Data Example :

Source Material15N Purity14NH3 Signal Contribution
Sigma Aldrich98 atom%≈1 ppm
CPI Georgia99 atom%<0.5 ppm

Q. How should researchers design in vivo studies to track nitrogen assimilation using this compound?

Experimental Design :

  • Model Systems : Administer 15N-ammonium acetate via injection or dietary incorporation in rodents. Track 15N incorporation in tissues (liver, muscle, plasma) over days to weeks .
  • Sampling Protocol : Collect tissues at intervals (e.g., 1, 4, 9 days post-administration) to capture turnover rates.
  • Analytical Workflow :
    • Homogenize tissues and extract proteins/NPN (non-protein nitrogen).
    • Digest samples with endoproteinases (e.g., Glu-C) and quantify 15N enrichment via LC-MS/MS or elemental analyzer-IRMS .

Q. Key Findings :

  • Liver and plasma proteins show rapid 15N incorporation (peak at Day 1), while muscle proteins exhibit slower turnover (peak at Day 4) .
  • Lens proteins retain 15N at ≈10% of liver levels, indicating tissue-specific metabolic activity .

Q. What criteria determine the selection of 15N analysis methods for this compound in complex matrices?

Decision Factors :

  • Sample Matrix : Aqueous vs. biological fluids (e.g., plasma, tissue lysates). LC-MS/MS is preferred for biological matrices due to specificity .
  • 15N Enrichment Level : IRMS is optimal for natural abundance studies, while NMR suits high-enrichment (>10 atom% 15N) syntheses .
  • Throughput Needs : Automated elemental analyzer-IRMS systems enable high-throughput analysis of soil/plant samples .

Q. Comparative Table :

MethodSensitivity (atom% 15N)Matrix CompatibilityThroughput
IRMS0.001–99.9Liquid/SolidModerate
LC-MS/MS0.1–99.9BiologicalHigh
15N-NMR1–99.9Organic SolutionsLow

Notes for Methodological Rigor

  • Calibration : Always use bracketing reference materials (e.g., IAEA-N-1, USGS-25) to minimize systematic errors in IRMS .
  • Contamination Control : Store this compound in inert atmospheres (argon) to prevent isotopic exchange with atmospheric NH3 .

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